

Introduction: The Imperative of Structural Integrity in Spirocyclic Scaffolds

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Compound of Interest

Compound Name:	<i>Tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate</i>
CAS No.:	1086394-59-3
Cat. No.:	B1374900

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In the landscape of modern medicinal chemistry and materials science, spirocyclic compounds represent a class of molecules with immense potential. Their rigid, three-dimensional architecture offers a unique conformational space for designing novel therapeutics and functional materials. **Tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate** is a key building block within this class, featuring a spirocyclic core composed of two fused piperidine rings, with one of the secondary amines protected by a tert-butoxycarbonyl (Boc) group.

The precise and unambiguous determination of this molecule's structure is not merely an academic exercise; it is a critical prerequisite for its application.[1] For drug development professionals, confirming the exact connectivity, the site of the Boc protection, and the compound's stereochemistry is fundamental to understanding its interaction with biological targets.[2] For synthetic chemists, this structural data validates the synthetic pathway and informs the design of subsequent reactions.

This guide provides a comprehensive, multi-technique approach to the complete structure elucidation of **tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate**. We will move beyond a

simple listing of methods to explain the causality behind experimental choices, presenting a self-validating system of analysis that ensures the highest degree of scientific integrity. The methodologies detailed herein—from synthesis and purification to advanced spectroscopic and crystallographic analysis—form a robust framework for researchers engaged in the characterization of complex molecular architectures.

Part 1: Synthesis and Purification Protocol

The elucidation process begins with the material itself. A reliable synthesis and rigorous purification are paramount to ensure that the sample being analyzed is, in fact, the target compound, free from isomers, starting materials, or byproducts that could confound spectroscopic data. A common and effective method for the selective mono-protection of a symmetric diamine is the sequential addition of an acid and the protecting group anhydride.^[3]
^[4]

Experimental Protocol: Synthesis

A facile "one-pot" reaction can be employed for the mono-Boc protection of 1,8-diazaspiro[5.5]undecane.^{[5][6]} The principle relies on the protonation of one amine group with one equivalent of acid, rendering it less nucleophilic. The remaining free amine can then selectively react with Di-tert-butyl dicarbonate (Boc₂O).^[3]

Step-by-Step Synthesis:

- Protonation: Dissolve 1,8-diazaspiro[5.5]undecane (1.0 eq) in anhydrous methanol at 0 °C.
- Slowly add one equivalent (1.0 eq) of a solution of HCl in methanol (prepared by reacting acetyl chloride or chlorotrimethylsilane with methanol).^[6]
- Allow the mixture to stir for 30 minutes at room temperature to ensure equilibrium is reached, forming the mono-hydrochloride salt.
- Protection: Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in methanol to the mixture.
- Let the reaction stir at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

- Work-up: Concentrate the reaction mixture under reduced pressure. Add water and a base (e.g., saturated NaHCO₃ solution) to neutralize the HCl salt and quench any unreacted Boc₂O.
- Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.
- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.[7]

Experimental Protocol: Purification

Purification is essential to remove any unreacted diamine or the di-protected byproduct. Flash column chromatography is the standard method.

Step-by-Step Purification:

- Slurry Preparation: Adsorb the crude oil onto a small amount of silica gel.
- Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane, often with a small percentage of triethylamine to prevent streaking on the silica).
- Loading and Elution: Carefully load the adsorbed crude product onto the top of the column. Elute the column with the chosen solvent system, collecting fractions.
- Analysis: Monitor the fractions by TLC to identify those containing the pure product.
- Isolation: Combine the pure fractions and remove the solvent by rotary evaporation to yield **tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate** as a purified solid or oil.[8]



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Figure 1: Workflow for Synthesis and Purification.

Part 2: Spectroscopic Structure Elucidation

With a purified sample, a suite of spectroscopic techniques is used to piece together the molecular structure. Each technique provides a different piece of the puzzle, and together they create a coherent and self-validating picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.^[9] For **tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate**, ¹H, ¹³C, and 2D NMR experiments are required for full assignment.

¹H NMR Analysis: The proton NMR spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), and their neighboring protons (spin-spin splitting).



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¹³C NMR Analysis: The carbon NMR spectrum reveals the number of unique carbon environments. The use of a Boc protecting group provides highly characteristic signals.



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2D NMR for Definitive Assignment:

- COSY (Correlation Spectroscopy): Would confirm ¹H-¹H couplings within each piperidine ring, establishing the connectivity of the methylene groups.
- HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to its directly attached carbon, allowing for the unambiguous assignment of the protonated carbons in the ¹³C spectrum.
- HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for confirming the overall structure. Key correlations would include a signal between the protons on the methylene

groups adjacent to the protected nitrogen (H-a) and the carbamate carbonyl carbon (C-1).[6]

This definitively proves the location of the Boc group.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation, which can confirm the presence of key functional groups.

Expected Data (Electron Impact or Electrospray Ionization):

- **Molecular Ion:** For a molecular formula of $C_{14}H_{26}N_2O_2$, the expected monoisotopic mass is 254.1994. In ESI-MS, this would be observed as the protonated molecule $[M+H]^+$ at m/z 255.2.
- **Fragmentation Analysis:** Boc-protected amines exhibit highly characteristic fragmentation patterns.[10] The loss of the tert-butyl group or the entire Boc group provides strong evidence for the structure.



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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.[11]



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The presence of a strong absorption band around 1690 cm^{-1} is definitive evidence for the carbamate carbonyl, while a peak around 3350 cm^{-1} confirms the presence of the unprotected N-H group.[14][15]

Part 3: Definitive Confirmation by X-ray Crystallography

While the combination of NMR, MS, and IR provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[2][16] It is the only technique that provides a direct three-dimensional image of the molecule, revealing precise bond lengths, bond angles, and the absolute configuration of stereocenters.[1][17]

Crystallography Workflow:

- **Crystal Growth:** The first and often most challenging step is to grow a single, diffraction-quality crystal of the purified compound. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
- **Data Collection:** The crystal is mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern of thousands of reflections is collected.[2]
- **Structure Solution and Refinement:** The diffraction data is used to calculate an electron density map of the crystal's unit cell. From this map, the positions of all non-hydrogen atoms

can be determined. The model is then refined computationally to best fit the experimental data.

The resulting crystal structure would definitively confirm the 1,8-diazaspiro[5.5]undecane framework, the precise location of the Boc group on one of the nitrogen atoms, and the chair-like conformations of the two piperidine rings.



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Figure 2: Logical Flow of the Multi-Technique Structure Elucidation Process.

Conclusion

The structure elucidation of **tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate** is a systematic process that relies on the convergence of evidence from multiple, independent analytical techniques. The journey begins with a robust synthesis and purification protocol to ensure sample integrity. Spectroscopic analysis, led by the detailed connectivity information from 1D and 2D NMR, provides a comprehensive working model of the structure. This model is corroborated by mass spectrometry, which confirms the molecular weight and key structural motifs like the Boc group, and by infrared spectroscopy, which verifies the presence of the required functional groups. Finally, single-crystal X-ray crystallography serves as the ultimate arbiter, providing unequivocal, high-resolution 3D structural data that validates the conclusions drawn from all other methods. This integrated, self-validating approach ensures the highest level of confidence in the final structure, a necessity for any further research or development.

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